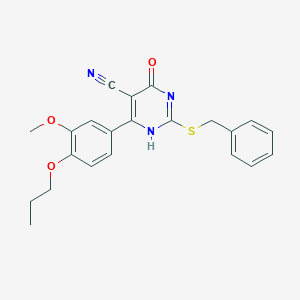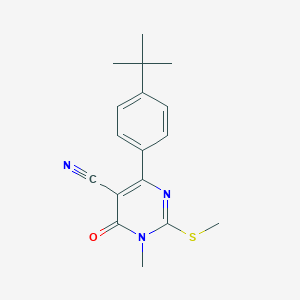
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one is a complex organic compound that features a unique combination of furan, thiophene, and chromone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan and thiophene groups: These heterocyclic groups can be introduced via nucleophilic substitution reactions, where the chromone core reacts with furan and thiophene derivatives.
Final coupling: The final step involves coupling the furan and thiophene substituted chromone with an appropriate ethoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic components could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mecanismo De Acción
The mechanism by which 2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile: This compound shares similar furan and thiophene groups but differs in its core structure.
2-oxo-2-(2-thienyl)ethyl thiocyanate: Another compound with a thiophene group, but with different functional groups and overall structure.
Uniqueness
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one is unique due to its combination of furan, thiophene, and chromone moieties, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C19H12O5S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one |
InChI |
InChI=1S/C19H12O5S/c20-13(16-8-4-10-25-16)11-23-19-17(21)12-5-1-2-6-14(12)24-18(19)15-7-3-9-22-15/h1-10H,11H2 |
Clave InChI |
FWCUUQDLLKZYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)C4=CC=CS4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253931.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253949.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
